molecular formula C7H8N2O2 B049469 2-(Hydroxymethyl)nicotinamide CAS No. 115012-11-8

2-(Hydroxymethyl)nicotinamide

Cat. No. B049469
Key on ui cas rn: 115012-11-8
M. Wt: 152.15 g/mol
InChI Key: PCWLOJKBYVAMRT-UHFFFAOYSA-N
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Patent
US08541450B2

Procedure details

20.0 g (131.45 mmol) of 2-hydroxymethyl-3-pyridinecarboxamide are suspended in 110 ml of acetonitrile and heated to 78° C. Within 15 minutes, 60.65 g (395.52 mmol) of phosphorus oxychloride are metered in and the mixture is heated to 81° C. for 2 hours. After cooling at 22° C., the reaction mixture is stirred into 200 ml of water at 40° C. After 100 ml of toluene have been added, the mixture is neutralized with sodium hydroxide solution with cooling. After phase separation, the organic phase is washed with 100 ml of water. Removal of the organic phase and evaporation of the solvent under reduced pressure gives rise initially to an oily residue which crystallizes on standing.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60.65 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:8]([C:9]([NH2:11])=O)=[CH:7][CH:6]=[CH:5][N:4]=1.P(Cl)(Cl)([Cl:14])=O.O.[OH-].[Na+]>C(#N)C.C1(C)C=CC=CC=1>[C:9]([C:8]1[C:3]([CH2:2][Cl:14])=[N:4][CH:5]=[CH:6][CH:7]=1)#[N:11] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OCC1=NC=CC=C1C(=O)N
Step Two
Name
Quantity
60.65 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 81° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 22° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
Removal of the organic phase and evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives rise initially to an oily residue which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(#N)C=1C(=NC=CC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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